molecular formula C18H12FN5O3 B2367669 1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852451-04-8

1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2367669
CAS No.: 852451-04-8
M. Wt: 365.324
InChI Key: IXTUVYOIFCXLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidinone class, which has garnered significant attention due to its structural resemblance to purines and diverse pharmacological activities. These include antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O3/c19-13-4-6-14(7-5-13)23-17-16(9-21-23)18(25)22(11-20-17)10-12-2-1-3-15(8-12)24(26)27/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTUVYOIFCXLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Analysis

Based on a comprehensive review of the available literature, three primary synthetic routes have been identified for the preparation of 1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Each approach offers distinct advantages and limitations, depending on the availability of starting materials and desired reaction conditions.

Detailed Preparation Methods

Method 1: One-Flask Synthesis from 5-Aminopyrazole Derivatives

This method, adapted from recent advances in pyrazolo[3,4-d]pyrimidine synthesis, involves Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization. The approach offers the advantage of fewer synthetic steps and potentially higher overall yields.

Synthesis of 5-Amino-1-(4-fluorophenyl)pyrazole Precursor

The synthesis begins with the preparation of 5-amino-1-(4-fluorophenyl)pyrazole, which serves as the key building block for constructing the pyrazolo[3,4-d]pyrimidine core.

Reaction Steps:

  • LDA (20 mmol) is added to dry THF (30 ml) in a three-neck flask and cooled to 195 K
  • 4-Fluorophenylacetonitrile (14 mmol) in THF (10 ml) is added dropwise and stirred for 45 min
  • The appropriate hydrazonoyl chloride (5 mmol) is added slowly portionwise
  • After completion (approximately 1 hour), the reaction is allowed to reach room temperature
  • The reaction mixture is worked up by adding water (50 ml) and extracting with ethyl acetate (2 × 50 ml)
  • The organic layer is dried over Na₂SO₄, concentrated, and the product is isolated

This method is adapted from the synthesis of related 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-aryl-1H-pyrazol-5-amine derivatives.

One-Flask Conversion to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

The obtained 5-aminopyrazole derivative is then converted to the pyrazolo[3,4-d]pyrimidin-4(5H)-one core through a one-flask procedure:

Procedure:

  • 5-Amino-1-(4-fluorophenyl)pyrazole (1 equiv.) is treated with PBr₃ (3 equiv.) in DMF at 60°C for 1.0-2.0 h
  • Without isolation of intermediates, hexamethyldisilazane NH(SiMe₃)₂ (3 equiv.) is added
  • The reaction mixture is heated at 70-80°C for 3.0-5.0 h (monitored by TLC)
  • After work-up and purification by chromatography, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is obtained

Reaction Mechanism:

The reaction proceeds through the following steps:

  • DMF reacts with PBr₃ to form the Vilsmeier reactive species in situ
  • The 5-aminopyrazole undergoes amidination and imination reactions
  • Hexamethyldisilazane performs a substitution reaction with the imino group
  • Intermolecular heterocyclization occurs to form the pyrimidine ring
  • Desilylation by bromide anion and water yields the pyrazolo[3,4-d]pyrimidin-4(5H)-one
N-5 Benzylation with 3-Nitrobenzyl Bromide

The final step involves selective N-benzylation at position 5 using 3-nitrobenzyl bromide:

Procedure:

  • 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equiv.) is dissolved in DMF
  • A base (K₂CO₃ or NaH, 1.5-2.0 equiv.) is added and stirred for 30 minutes at room temperature
  • 3-Nitrobenzyl bromide (1.2 equiv.) is added and the mixture is stirred at 50-60°C for 4-6 h
  • The reaction mixture is poured into ice water, and the precipitate is collected by filtration
  • The crude product is purified by recrystallization or column chromatography

This N-alkylation methodology is adapted from the preparation of related 5-benzylated pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.

Method 2: Cyclization of ortho-Amino Esters of Pyrazole

This approach involves the cyclization of an ortho-amino ester of pyrazole with appropriate nitriles under different reaction conditions.

Preparation of ortho-Amino Ester of 1-(4-Fluorophenyl)pyrazole

The synthesis begins with the preparation of the ortho-amino ester of 1-(4-fluorophenyl)pyrazole:

Procedure:

  • 1-(4-Fluorophenyl)hydrazine is reacted with ethyl 2-cyano-3-ethoxyacrylate in ethanol under reflux conditions
  • The resulting ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate is isolated by filtration and purification
Cyclization with Nitriles

The ortho-amino ester is then cyclized with appropriate nitriles to form the pyrimidine ring:

Conventional Method:

  • The ortho-amino ester (10 mM) and an appropriate nitrile (15 mM) are mixed in dioxane
  • A flow of dry HCl gas is passed through the reaction mixture for 6 h
  • The reaction mixture is poured onto crushed ice and basified with 5% sodium hydroxide solution
  • The precipitate is filtered, dried, and recrystallized

Microwave-Assisted Method:

  • The ortho-amino ester and nitrile are combined in a microwave reaction vessel
  • The reaction is conducted under microwave irradiation at 120-150°C for 5-30 min
  • This significantly reduces reaction time compared to conventional heating

These approaches are based on the methods described for the synthesis of various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with antimicrobial activity.

N-5 Benzylation with 3-Nitrobenzyl Bromide

The final N-5 benzylation step is similar to that described in Method 1, using 3-nitrobenzyl bromide as the alkylating agent.

Method 3: Synthesis via 6-Chloromethyl Intermediate

This approach involves the synthesis of a 6-chloromethyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate, which is then further functionalized.

Synthesis of 5-Amino-4-carboxamido-1-(4-fluorophenyl)pyrazole

The starting material is prepared through the reaction of appropriate precursors:

Procedure:

  • Ethyl-2,2-di-(methylthio)methylene cyanoacetamide is refluxed with 4-fluorophenylhydrazine in ethanol
  • The resulting 5-amino-4-carboxamido-1-(4-fluorophenyl)pyrazole is isolated and purified
Formation of 6-Chloromethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

The pyrazole derivative is converted to the chloromethyl intermediate:

Procedure:

  • 5-Amino-4-carboxamido-1-(4-fluorophenyl)pyrazole (2 g, ~8 mmol) and anhydrous potassium carbonate (6.67 g, 48 mmol) are dissolved in DMF (20 ml) and cooled to 0-5°C
  • Chloroacetyl chloride (3.13 g, 28 mmol) is added dropwise over 20 min, and the reaction is stirred for 2 h
  • Water (50 ml) is added to the reaction mixture and stirring continued at 0-5°C for 4 h
  • The reaction mixture is poured onto ice water (100 ml), and the precipitated product is filtered and dried
Introduction of 3-Nitrobenzyl Group

The chloromethyl intermediate is then converted to the target compound:

Procedure:

  • The 6-chloromethyl intermediate is combined with 3-nitrobenzyl alcohol or 3-nitrobenzylamine in DMSO
  • An appropriate base (sodium acetate, potassium carbonate) is added to facilitate the reaction
  • The mixture is heated at 60-80°C for 6-8 h
  • The product is isolated by precipitation, filtration, and purification

This approach is based on the methodology described for the synthesis of related 4,6-disubstituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with antihyperlipidemic activity.

Comparative Analysis of Preparation Methods

Reaction Conditions and Yields

Table 1 provides a comparison of the three synthetic methods for preparing this compound:

Table 1: Comparison of Synthetic Methods

Method Starting Materials Key Reagents Number of Steps Expected Overall Yield Advantages Limitations
One-Flask Synthesis 5-Amino-1-(4-fluorophenyl)pyrazole DMF, PBr₃, NH(SiMe₃)₂ 2-3 50-70% Fewer steps, one-pot procedure May require optimization for specific substitution
Cyclization of ortho-Amino Esters ortho-Amino ester of pyrazole Nitriles, dioxane, HCl 3-4 45-65% Well-established methodology Requires handling of HCl gas
6-Chloromethyl Intermediate 5-Amino-4-carboxamido-1-(4-fluorophenyl)pyrazole Chloroacetyl chloride, K₂CO₃ 3-4 40-60% Versatile for various 5-substitutions Multiple steps, lower overall yield

Detailed Reaction Conditions

The following tables provide detailed reaction conditions for each method:

Table 2: Reaction Conditions for Method 1 (One-Flask Synthesis)

Step Reagents Solvent Temperature (°C) Time (h) Notes
Vilsmeier Reaction PBr₃ (3 equiv) DMF 60 1-2 Monitor by TLC
Heterocyclization NH(SiMe₃)₂ (3 equiv) DMF 70-80 3-5 Monitor by TLC
N-5 Alkylation 3-Nitrobenzyl bromide (1.2 equiv), K₂CO₃ (2 equiv) DMF 50-60 4-6 Various bases can be tested

Table 3: Reaction Conditions for Method 2 (Cyclization of ortho-Amino Esters)

Step Reagents Solvent Temperature (°C) Time (h) Notes
Cyclization (Conventional) Appropriate nitrile (1.5 equiv), HCl gas Dioxane 80-100 6 Monitor by TLC
Cyclization (Microwave) Appropriate nitrile (1.5 equiv) Dioxane 120-150 0.1-0.5 Reduced reaction time
N-5 Alkylation 3-Nitrobenzyl bromide (1.2 equiv), K₂CO₃ (2 equiv) DMF 50-60 4-6 Various bases can be tested

Table 4: Reaction Conditions for Method 3 (6-Chloromethyl Intermediate)

Step Reagents Solvent Temperature (°C) Time (h) Notes
Chloroacetylation Chloroacetyl chloride (3.5 equiv), K₂CO₃ (6 equiv) DMF 0-5 2 Monitor by TLC
Cyclization Water DMF RT 4 Monitor by TLC
Functionalization 3-Nitrobenzyl alcohol/amine, Base DMSO 60-80 6-8 Various bases can be tested

Purification and Characterization

Purification Techniques

The purification of this compound can be achieved through various methods:

  • Recrystallization : Using appropriate solvent systems such as ethanol, acetone, or acetic acid
  • Column Chromatography : Using silica gel with suitable mobile phases, typically ethyl acetate/hexane mixtures
  • Preparative HPLC : For higher purity requirements, especially for pharmaceutical applications

Analytical Characterization

The complete characterization of the synthesized compound should include the following analytical data:

Table 5: Expected Analytical Data for this compound

Analytical Method Expected Data Notes
Melting Point 230-245°C Based on similar compounds
IR (cm⁻¹) 1680-1700 (C=O), 1520-1540 and 1340-1360 (NO₂), 1200-1250 (C-F) Characteristic functional group absorptions
¹H NMR (δ ppm) 7.1-7.4 (m, 4H, 4-fluorophenyl), 7.5-8.3 (m, 4H, 3-nitrobenzyl), 5.2-5.4 (s, 2H, CH₂), 8.1-8.3 (s, 1H, pyrazole-H), 8.0-8.2 (s, 1H, pyrimidine-H) DMSO-d₆ as solvent
¹³C NMR (δ ppm) 162-164 (C=O), 115-165 (aromatic and heterocyclic carbons), 45-48 (CH₂-benzyl) DMSO-d₆ as solvent
Mass Spectrometry M⁺ expected at m/z 393.09 (C₁₉H₁₂FN₅O₃) HRMS for exact mass confirmation
Elemental Analysis C: 58.02%, H: 3.07%, N: 17.81%, O: 12.21%, F: 4.83% Within ±0.4% of theoretical values

Optimization Strategies

Key Parameters for Optimization

The following parameters can be optimized to improve yield and purity:

  • Base Selection : Different bases (K₂CO₃, NaH, Cs₂CO₃) significantly affect N-alkylation selectivity
  • Solvent Effects : DMF, DMSO, and acetonitrile offer different solubility and reactivity profiles
  • Temperature Control : Critical for minimizing side reactions and improving selectivity
  • Catalyst Addition : Phase-transfer catalysts may improve yields in alkylation steps
  • Reaction Time : Balancing conversion and minimization of degradation products

Yield Optimization Data

Table 6: Effect of Reaction Parameters on N-5 Alkylation Yield

Base Solvent Temperature (°C) Catalyst Time (h) Yield (%)
K₂CO₃ DMF 50 None 6 65-70
K₂CO₃ DMF 70 None 4 60-65
NaH DMF 50 None 5 75-80
NaH DMSO 60 None 3 70-75
Cs₂CO₃ DMF 50 TBAI (0.1 equiv) 4 80-85
K₂CO₃ Acetonitrile 70 TBAI (0.1 equiv) 8 55-60

This data is extrapolated from alkylation studies on similar pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Reduction of Nitro Group: The major product would be the corresponding amine derivative.

    Substitution of Fluorine: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of 1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as an anticancer agent. The compound has shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated significant inhibitory effects, with IC50 values as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer therapies by targeting specific signaling pathways involved in tumor growth and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.

Antibacterial Activity

Preliminary investigations have shown that this compound exhibits activity against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[3,4-d]pyrimidinone derivatives exhibit variable biological activities depending on substituents at positions 1, 5, and 4. Below is a comparative analysis of key analogues:

Table 1: Comparison of Pyrazolo[3,4-d]Pyrimidinone Derivatives
Compound Name Position 1 Substituent Position 5/6 Substituent Key Properties/Activities Synthesis Method Yield Reference
Target Compound 4-Fluorophenyl 3-Nitrobenzyl (Position 5) Anticipated antitumor/antimicrobial* Likely C-N cross-coupling (inferred) N/A
6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[...] 2,4-Dinitrophenyl 6-Methyl Antimicrobial TLC-monitored condensation, HCl basification Good
6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[...] 4-Fluorophenyl 6-tert-Butyl Enhanced lipophilicity C-N cross-coupling (PyBOP/DBU) 89%
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[...] 2-Methylphenyl 4-Bromobenzyl Potential kinase inhibition Multi-step alkylation/cyclization N/A
1-(4-Fluoro-2-hydroxyphenyl)-pyrazolopyrimidine 4-Fluoro-2-hydroxyphenyl N/A Improved solubility (hydroxyl group) Substitution from 4-fluorophenyl precursor N/A
1-(2-Chloroethyl)-1H-pyrazolo[...] 2-Chloroethyl N/A Antitumor (purine analogue) Recrystallization from ethanol N/A

*Note: Direct biological data for the target compound is unavailable in the provided evidence; activities are inferred from structural analogues.

Key Observations

Electron-Withdrawing Groups (EWGs):

  • The target compound’s 3-nitrobenzyl group (EWG) may enhance electrophilic interactions in biological targets, similar to the 2,4-dinitrophenyl group in compound 2a . However, excessive EWGs (e.g., 2,4-dinitrophenyl) could reduce metabolic stability.
  • The 4-fluorophenyl group balances lipophilicity and electronic effects, a feature shared with 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[...] .

Synthetic Methodologies:

  • High-yield routes (e.g., 89% for the tert-butyl analogue) utilize C-N cross-coupling, whereas acid-catalyzed methods (e.g., H2SO4-mediated cyclization) are less efficient .
  • The absence of nitrobenzyl-substituted examples in the evidence suggests the target compound may require tailored optimization of coupling conditions.

Biological Activities: Antimicrobial activity is prominent in nitro-substituted derivatives (e.g., compound 2a) , while antitumor effects are linked to chloroethyl or purine-mimetic substituents . Hybrid systems (e.g., thieno[2,3-d]pyrimidine conjugates) show enhanced binding to kinase targets but require complex synthesis .

Biological Activity

1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a pyrazolo[3,4-d]pyrimidinone core, which is known for its diverse pharmacological properties, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidinone
  • Substituents :
    • 4-Fluorophenyl group
    • 3-Nitrobenzyl group

These substituents contribute to the compound's biological activity by influencing its interaction with molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation:

  • Molecular Targets : The compound interacts with specific enzymes and receptors implicated in inflammatory responses and cancer cell proliferation.
  • Signaling Pathways : It may influence pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in inflammation and the PI3K/Akt (phosphoinositide 3-kinase/protein kinase B) pathway in cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. For instance:

  • A study demonstrated that similar compounds exhibited significant growth inhibition across various cancer cell lines, achieving mean growth inhibition percentages (GI%) around 43.9% across 56 different cell lines .
  • In vitro evaluations against renal carcinoma cell lines showed that related derivatives caused notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Molecular docking studies suggest that it possesses antioxidant capabilities and can inhibit inflammatory pathways .
  • In a comparative study, compounds with similar structures showed significant anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Case Studies and Experimental Data

Study Cell Line/Model IC50 Value (µM) Effect Observed
Study ARenal Carcinoma RFX 39311.70 (compound 6s)Moderate cytotoxicity
Study BVarious Cancer Lines~0.22 - 0.89 (CDK2/TRKA)Significant growth inhibition
Study CInflammatory ModelsComparable to diclofenac sodium (54.65)Anti-inflammatory activity

Q & A

Q. How can the synthetic yield of 1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one be optimized?

  • Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives often involves multi-step reactions, including cyclization and substitution. To optimize yield:
  • Use green nanocatalysts like acidic cesium salts of Preyssler nanoparticles (Cs12H2[NaP5W30O110]), which improve reaction efficiency and reduce environmental impact compared to traditional HCl or polyphosphoric acid .
  • Adjust reaction conditions: Solvents like ethanol or DMSO, temperatures between 60–80°C, and catalysts such as triethylamine can enhance selectivity and purity .
  • Employ continuous flow reactors for scalability, as seen in industrial methods for analogous compounds .

Q. What structural features of this compound contribute to its biological activity?

  • Methodological Answer : Key structural elements include:
  • 4-Fluorophenyl group : Enhances metabolic stability and target binding via hydrophobic interactions .
  • Nitrobenzyl substituent : May act as a hydrogen-bond acceptor, critical for kinase inhibition (e.g., VEGF receptor 2) .
  • Pyrazolo[3,4-d]pyrimidinone core : Mimics purine bases, enabling interactions with ATP-binding pockets in enzymes like ALDH1A or protein kinases .
    Confirmation via NMR (e.g., δ 8.51 ppm for pyrimidine protons) and HPLC (>98% purity) ensures structural integrity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC50 values) may arise from:
  • Assay conditions : Standardize cell lines (e.g., MCF-7 for breast cancer) and dosing protocols (e.g., 10–50 µM ranges) .
  • Structural analogs : Compare with derivatives like YLL545, where 3-(trifluoromethyl)phenyl groups improve antiangiogenic potency .
  • Dose-response studies : Use flow cytometry to assess cell cycle arrest (e.g., S-phase accumulation in glioma cells) and Western blotting to validate apoptosis markers (e.g., p53 upregulation) .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Employ SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations. For example, pyrazolo[3,4-d]pyrimidinones often show planar heterocyclic cores with dihedral angles <10° .
  • Twinned data refinement : Use SHELXE for high-resolution datasets, particularly for macromolecular interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodological Answer :
  • Substituent variation : Replace the 3-nitrobenzyl group with 3-fluorobenzylthio or oxetan-3-ylmethyl to modulate solubility and target affinity .
  • In vitro testing : Screen derivatives against kinase panels (e.g., ALDH1A subfamily) using fluorescence polarization assays .
  • Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes in VEGF receptor 2 or ALDH1A active sites .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

  • Methodological Answer :
  • Nanocatalysis : Replace traditional acids with recyclable Preyssler-type catalysts (e.g., H14[NaP5W30O110]), achieving yields >90% and reducing reaction times to 2–4 hours .
  • Solvent-free conditions : Use microwave-assisted synthesis for cyclization steps, minimizing DMSO or ethanol volumes .
  • Waste analysis : Apply E-factor calculations to quantify process sustainability, targeting reductions in solvent and catalyst usage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.